molecular formula C13H11FN2O B2802934 (E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide CAS No. 502872-01-7

(E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2802934
CAS No.: 502872-01-7
M. Wt: 230.242
InChI Key: FYTQQVIQDGNYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound . These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of functional groups.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes predicting possible reactions based on the compound’s functional groups, and may involve carrying out these reactions in the lab to observe the products .


Physical and Chemical Properties Analysis

This includes determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions . Techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) might be used .

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine its mechanism of action. This could involve in vitro studies with cells or enzymes, or in vivo studies with model organisms .

Safety and Hazards

Safety data sheets provide information on the hazards associated with a compound, as well as precautions for handling and storage, and procedures for dealing with exposure or spills .

Properties

IUPAC Name

(E)-2-cyano-3-(3-fluorophenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-2-6-16-13(17)11(9-15)7-10-4-3-5-12(14)8-10/h2-5,7-8H,1,6H2,(H,16,17)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQQVIQDGNYNL-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC(=CC=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC(=CC=C1)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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